Glycosylation Yield: 4-Isopropoxy vs. Methoxy and Ethoxy
The 4-isopropoxy group on the pyrazolo[3,4-d]pyrimidine scaffold enables approximately 10% higher glycosylation yield compared to 4-methoxy and 4-ethoxy analogs when reacted with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride under nucleobase anion conditions (MeCN, KOH/TDA-1) [1]. This yield advantage is attributed to the improved solubility of the isopropoxy base in acetonitrile, which allows the reaction to proceed under homogeneous conditions rather than as a suspension, as required for the less soluble methoxy and ethoxy derivatives [1].
| Evidence Dimension | Glycosylation yield of protected N(1)-nucleoside |
|---|---|
| Target Compound Data | Approximately 60% yield for N1-β-D-nucleoside (compound 7) from 3-bromo-4-isopropoxy base [2]; ~10% higher than methoxy/ethoxy analogs in homologous comparison [1] |
| Comparator Or Baseline | 4-Methoxy and 4-ethoxy analogs; glycosylation yield approximately 10% lower under identical conditions [1] |
| Quantified Difference | Approximately +10% yield advantage for isopropoxy over methoxy/ethoxy |
| Conditions | Nucleobase anion glycosylation in MeCN with KOH and TDA-1 phase-transfer catalyst at room temperature [1] |
Why This Matters
For procurement decisions in nucleoside synthesis programs, the isopropoxy derivative offers a measurable yield advantage that directly impacts gram-scale material efficiency and cost, making it the preferred building block over 4-methoxy or 4-ethoxy analogs when maximum glycosylation productivity is required.
- [1] Seela, F.; Becher, G. Synthesis of 7-Halogenated 8-Aza-7-deaza-2′-deoxyguanosines and Related Pyrazolo[3,4-d]pyrimidine 2′-Deoxyribonucleosides. Synthesis 1998, 207–214. DOI: 10.1055/s-1998-4483. View Source
- [2] He, J.; Mikhailopulo, I.; Seela, F. 3-Bromopyrazolo[3,4-d]pyrimidine 2′-Deoxy-2′-fluoro-β-D-arabinonucleosides: Modified DNA Constituents with an Unusually Rigid Sugar N-Conformation. J. Org. Chem. 2003, 68 (14), 5519–5524. DOI: 10.1021/jo030051p. View Source
